(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound characterized by its unique structure, which includes a brominated benzylidene group and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione typically involves the condensation of 3-bromo-4-(propan-2-yloxy)benzaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: The imidazolidine-2,4-dione core can participate in further condensation reactions with other aldehydes or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the original compound.
Scientific Research Applications
(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The brominated benzylidene group and the imidazolidine-2,4-dione core are likely key structural features that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares a similar aromatic structure but differs in its functional groups and overall reactivity.
2-Bromo-5-(trifluoromethyl)pyridine: Another brominated aromatic compound, but with a pyridine ring instead of a benzylidene group.
4-Bromo-2-fluoro-1-nitrobenzene: Similar in having a bromine substituent on an aromatic ring, but with different additional functional groups.
Uniqueness
(5E)-5-[3-bromo-4-(propan-2-yloxy)benzylidene]imidazolidine-2,4-dione is unique due to its specific combination of a brominated benzylidene group and an imidazolidine-2,4-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(5E)-5-[(3-bromo-4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3/c1-7(2)19-11-4-3-8(5-9(11)14)6-10-12(17)16-13(18)15-10/h3-7H,1-2H3,(H2,15,16,17,18)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXPKUQPVLSKMB-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C2C(=O)NC(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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